molecular formula C22H17BrF3N3 B11278372 6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11278372
M. Wt: 460.3 g/mol
InChI Key: DEPMIKLSZOMPTA-UHFFFAOYSA-N
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Description

6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylphenyl group, a methyl group, and a trifluoromethyl group attached to a pyrazolopyridine core

Preparation Methods

The synthesis of 6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolopyridine core, followed by the introduction of the bromophenyl, dimethylphenyl, methyl, and trifluoromethyl groups through various substitution reactions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

    6-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.

    6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(methyl)-1H-pyrazolo[3,4-b]pyridine: This compound lacks the trifluoromethyl group, which may affect its chemical properties and applications.

    6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyridine: This compound has a different pyrazolopyridine core structure, which may influence its chemical and biological properties.

Properties

Molecular Formula

C22H17BrF3N3

Molecular Weight

460.3 g/mol

IUPAC Name

6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C22H17BrF3N3/c1-12-7-8-17(9-13(12)2)29-21-20(14(3)28-29)18(22(24,25)26)11-19(27-21)15-5-4-6-16(23)10-15/h4-11H,1-3H3

InChI Key

DEPMIKLSZOMPTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC(=CC=C4)Br)C(F)(F)F)C

Origin of Product

United States

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